molecular formula C9H11NO2S B6058929 N-cyclopropylbenzenesulfonamide

N-cyclopropylbenzenesulfonamide

Cat. No.: B6058929
M. Wt: 197.26 g/mol
InChI Key: LWYFOMBILXJGAS-UHFFFAOYSA-N
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Description

Contextualization of Sulfonamide Class in Chemical Research

The sulfonamide functional group, characterized by a sulfonyl group linked to an amine group (R-SO₂NR'R"), is a cornerstone of modern organic and medicinal chemistry. wikipedia.org Sulfonamides are generally crystalline and relatively unreactive, which makes them useful for creating crystalline derivatives of amines for identification purposes. wikipedia.org This class of organosulfur compounds is integral to the development of a wide array of pharmaceuticals. tandfonline.com The therapeutic applications of sulfonamides are diverse, ranging from their original use as antibacterial agents to their roles in diuretics, anticonvulsants, and anti-inflammatory drugs. tandfonline.comwikipedia.org

The mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. wikipedia.org This bacteriostatic action, which inhibits bacterial growth rather than directly killing the cells, has been a foundational concept in antimicrobial therapy. wikipedia.org Beyond their medicinal importance, sulfonamides are also employed as organocatalysts and are central to the synthesis of various heterocyclic compounds. novapublishers.com

Historical Development and Academic Significance of Benzenesulfonamide (B165840) Derivatives

Benzenesulfonamide, the parent compound of the series, serves as a fundamental scaffold for a vast number of derivatives. apexbt.com Historically, these derivatives have been instrumental as intermediates in the synthesis of dyes, photochemicals, and pharmaceuticals. apexbt.com The academic significance of benzenesulfonamide derivatives is underscored by their extensive use in structure-activity relationship (SAR) studies. Researchers have systematically modified the benzenesulfonamide core to explore and optimize interactions with various biological targets.

A notable area of research has been the development of benzenesulfonamide derivatives as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological processes. apexbt.comresearchgate.net The versatility of the benzenesulfonamide scaffold allows for the introduction of diverse substituents, leading to the discovery of potent and selective inhibitors for different CA isoforms. researchgate.netnih.gov Furthermore, benzenesulfonamide derivatives have been investigated for their potential as anti-influenza agents by targeting the viral hemagglutinin protein. nih.gov

N-cyclopropylbenzenesulfonamide as a Distinct Chemical Entity in Contemporary Research

This compound represents a specific iteration within the vast landscape of benzenesulfonamide derivatives. Its defining feature is the presence of a cyclopropyl (B3062369) group attached to the nitrogen atom of the sulfonamide moiety. This structural element imparts distinct chemical and physical properties to the molecule. The cyclopropyl group, with its inherent ring strain and unique electronic characteristics, can influence the molecule's conformation, lipophilicity, and metabolic stability.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₁NO₂S
Molecular Weight 197.25 g/mol
CAS Number 16142-33-9

Overview of Current Academic Research Trajectories and Knowledge Gaps Pertaining to this compound

Current academic research involving sulfonamides is multifaceted, exploring new synthetic methodologies, investigating their roles in bioinorganic chemistry through metal complexation, and identifying novel therapeutic applications. tandfonline.comnovapublishers.com Research into benzenesulfonamide derivatives continues to yield compounds with potential applications as anti-cancer, anti-viral, and anti-inflammatory agents. novapublishers.comnih.gov

While the broader class of benzenesulfonamides is well-studied, specific information regarding dedicated research trajectories for this compound is not extensively documented in publicly available literature. This suggests that the compound may be more frequently utilized as a building block or an intermediate in the synthesis of more complex molecules rather than being the primary subject of investigation itself.

Comprehensive Biological Screening: Evaluating this compound against a wide range of biological targets to uncover potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Using this compound as a reference point to synthesize and test related compounds with modified cyclopropyl or phenyl rings to understand the structural requirements for any observed biological activity.

Material Science Applications: Exploring the potential use of this compound in the development of new polymers or functional materials, given the unique properties of the cyclopropyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c11-13(12,10-8-6-7-8)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYFOMBILXJGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200576
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies for N Cyclopropylbenzenesulfonamide and Analogues

Established Synthetic Pathways to Benzenesulfonamides

The synthesis of benzenesulfonamides is a well-established field in organic chemistry, traditionally relying on the reaction of a benzenesulfonyl chloride with a suitable amine. This foundational reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride. The liberated HCl is typically scavenged by a base, which can be an excess of the amine reactant or an added base like pyridine (B92270) or triethylamine (B128534).

The general scheme for this reaction is as follows:

R-SO₂Cl + 2 R'NH₂ → R-SO₂NHR' + R'NH₃Cl

Where R is a phenyl group (or substituted phenyl) and R' is an alkyl or aryl group.

This method is highly versatile and has been the cornerstone of sulfonamide synthesis for over a century. The required benzenesulfonyl chlorides are often prepared from the corresponding sulfonic acids or their salts. For instance, sodium benzenesulfonate (B1194179) can be treated with phosphorus pentachloride or phosphorus oxychloride to yield benzenesulfonyl chloride. nih.gov Alternatively, direct chlorosulfonation of benzene (B151609) with chlorosulfonic acid is a common industrial method. nih.gov

Targeted Synthesis of N-cyclopropylbenzenesulfonamide Derivatives

The specific synthesis of this compound and its derivatives primarily employs the classical amidation reaction, though alternative routes have also been explored.

Amidation Reactions Employing Benzenesulfonyl Chlorides with Cyclopropylamine (B47189)

The most direct and widely practiced method for the synthesis of this compound is the reaction of benzenesulfonyl chloride with cyclopropylamine. This reaction is a specific example of the general pathway described above. Typically, the reaction is carried out in a suitable solvent, such as dichloromethane (B109758) or diethyl ether, at room temperature or with mild heating. A base is required to neutralize the hydrochloric acid byproduct.

While a specific, detailed experimental procedure for this compound is not extensively documented in readily available literature, the synthesis follows the well-trodden path of sulfonamide formation. Analogous reactions with other primary amines are ubiquitous. For example, the reaction of benzenesulfonyl chloride with various substituted anilines proceeds efficiently to the corresponding sulfonamides. youtube.com

A general laboratory-scale procedure would involve dissolving benzenesulfonyl chloride in a solvent, followed by the slow addition of a slight excess of cyclopropylamine. An additional, non-nucleophilic base like triethylamine can be included to ensure the complete neutralization of HCl without consuming the valuable cyclopropylamine. The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with dilute acid to remove excess amine and base, followed by an aqueous wash. The organic layer is then dried and concentrated, and the resulting crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Alternative Synthetic Routes (e.g., Sulfonylation of Amines)

Beyond the use of sulfonyl chlorides, other sulfonating agents can be employed. One such alternative involves the use of sulfonic anhydrides. While less common due to the often more demanding preparation of the anhydride, this method can offer advantages in specific cases, such as milder reaction conditions.

Another approach is the reaction of amines with sulfonic acids, often activated in situ. This avoids the need to first prepare the corresponding sulfonyl chloride. However, this method generally requires dehydrating conditions to drive the reaction to completion.

Advancements in Synthetic Strategies and Methodological Innovations

Recent years have seen significant progress in the synthesis of sulfonamides, with a focus on developing more efficient, selective, and environmentally benign methods.

Catalytic Approaches in this compound Synthesis

The development of catalytic methods for the formation of the N-S bond in sulfonamides has been an area of active research. While the direct catalytic amidation of sulfonyl chlorides is not as common, significant strides have been made in the catalytic N-arylation of amines, which can be adapted for the synthesis of N-aryl-N-cyclopropylbenzenesulfonamides.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully applied to the arylation of cyclopropylamine. acs.org These reactions typically involve the use of a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide or triflate with the amine. This method offers a high degree of functional group tolerance and allows for the synthesis of a wide range of N-aryl cyclopropylamines, which can then be sulfonated.

Copper-catalyzed Ullmann-type reactions have also emerged as a powerful tool for the N-arylation of cyclopropylamine. nih.gov These methods often use inexpensive copper salts as catalysts and can be performed under milder conditions than traditional Ullmann reactions. Recent advancements have demonstrated the use of CuI with specific ligands to catalyze the N-arylation of cyclopropylamine with aryl bromides at room temperature.

The following table summarizes some of the catalytic systems used for the N-arylation of cyclopropylamine, a key step in the synthesis of certain this compound analogues.

Catalyst SystemReactantsKey Features
Palladium with phosphine ligandsAryl halides/triflates and cyclopropylamineHigh functional group tolerance, broad scope. acs.org
Copper(I) iodide with ligandsAryl bromides and cyclopropylamineMild reaction conditions, often at room temperature. nih.gov

Green Chemistry Principles in Sulfonamide Synthesis

The principles of green chemistry have been increasingly applied to the synthesis of sulfonamides to reduce the environmental impact of these processes. A key development has been the use of water as a solvent for the reaction between sulfonyl chlorides and amines. This approach avoids the use of volatile and often toxic organic solvents. In some cases, the reaction can be performed under pH control without the need for an organic base, and the product can be isolated by simple filtration after acidification.

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, represent another green approach. nih.govrasayanjournal.co.in This reduces solvent usage, energy consumption, and waste generation. For example, a one-pot synthesis of substituted N-benzyl-4-methylbenzenesulfonamides has been developed, which could potentially be adapted for N-cyclopropyl derivatives.

The development of solvent-free reaction conditions is another area of focus. Reactions can sometimes be carried out by simply mixing the neat reactants, occasionally with gentle heating, which significantly reduces waste.

Derivatization and Functionalization of the this compound Scaffold

The this compound core structure presents three primary regions for chemical modification: the aromatic benzene ring, the three-membered cyclopropyl (B3062369) ring, and the nitrogen atom of the sulfonamide linkage. Strategic functionalization at these sites enables the synthesis of a diverse library of analogues.

The benzene ring of the benzenesulfonyl group is amenable to various electrophilic aromatic substitution reactions. The sulfonamide group is a deactivating, meta-directing group, which influences the regioselectivity of these transformations.

Common modifications include nitration and halogenation. Nitration is typically achieved by treating this compound with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. The primary product of this reaction is the meta-substituted nitro derivative.

Halogenation, such as bromination or chlorination, can be accomplished using the elemental halogen in the presence of a Lewis acid catalyst, like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). These conditions generate a more potent electrophile, leading to the substitution of a hydrogen atom on the aromatic ring with a halogen. As with nitration, the primary regioisomer formed is the meta-substituted product.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on the Benzenesulfonyl Moiety

ReactionReagents and ConditionsMajor Product
NitrationHNO₃, H₂SO₄N-cyclopropyl-3-nitrobenzenesulfonamide
BrominationBr₂, FeBr₃3-bromo-N-cyclopropylbenzenesulfonamide
ChlorinationCl₂, AlCl₃3-chloro-N-cyclopropylbenzenesulfonamide

It is important to note that the reaction conditions, such as temperature and reaction time, must be carefully controlled to achieve the desired substitution and to minimize the formation of polysubstituted byproducts.

The cyclopropyl group is a saturated, strained ring system. While generally stable, its high ring strain allows for unique chemical transformations, primarily ring-opening reactions. However, in the absence of activating groups, the cyclopropyl ring in this compound is relatively inert to nucleophilic attack.

For ring-opening to occur, the cyclopropyl ring typically requires the presence of an adjacent electron-withdrawing group, which polarizes the ring and makes it more susceptible to nucleophilic attack. Such "donor-acceptor" cyclopropanes can undergo ring-opening reactions with various nucleophiles. wikipedia.org Therefore, functionalization of the cyclopropyl ring in this compound would likely necessitate a multi-step sequence, beginning with the introduction of an activating group onto the ring.

One potential, though challenging, approach to functionalization without ring-opening is through radical-mediated C-H activation. These advanced methods could allow for the direct introduction of functional groups onto the cyclopropyl ring, preserving the three-membered scaffold.

The nitrogen atom of the sulfonamide is a key site for diversification. As a secondary sulfonamide, this compound can undergo N-alkylation and N-arylation to introduce a wide variety of substituents.

N-Alkylation: The introduction of an alkyl group onto the sulfonamide nitrogen can be achieved through reaction with an alkyl halide in the presence of a base. rsc.org Common bases used for this transformation include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an appropriate polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724). The base deprotonates the sulfonamide nitrogen, forming a nucleophilic anion that then displaces the halide from the alkylating agent.

Table 2: Representative N-Alkylation of this compound

Alkylating AgentBaseSolventProduct
Methyl iodideK₂CO₃DMFN-cyclopropyl-N-methylbenzenesulfonamide
Ethyl bromideNaHTHFN-ethyl-N-cyclopropylbenzenesulfonamide
Benzyl chlorideK₂CO₃AcetonitrileN-benzyl-N-cyclopropylbenzenesulfonamide

N-Arylation: The introduction of an aryl or heteroaryl group at the nitrogen position is typically accomplished through transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine (in this case, this compound) and an aryl halide or triflate. wikipedia.org This reaction is known for its broad substrate scope and functional group tolerance, making it a powerful tool for synthesizing N-aryl sulfonamides. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. nih.gov

The Ullmann condensation is a copper-catalyzed reaction that couples an amine with an aryl halide. wikipedia.org While often requiring higher temperatures than the Buchwald-Hartwig reaction, modern developments have led to milder reaction conditions.

Table 3: Representative N-Arylation of this compound

Coupling MethodAryl HalideCatalyst/LigandBaseProduct
Buchwald-HartwigPhenyl iodidePd(OAc)₂ / XPhosCs₂CO₃N-cyclopropyl-N-phenylbenzenesulfonamide
Ullmann Condensation4-ChloropyridineCuI / PhenanthrolineK₂CO₃N-cyclopropyl-N-(pyridin-4-yl)benzenesulfonamide

These N-diversification strategies significantly expand the range of accessible analogues, allowing for the fine-tuning of the molecule's properties.

Mechanistic Investigations of N Cyclopropylbenzenesulfonamide Reactions

Elucidation of Specific Reaction Mechanisms

Nucleophilic Substitution Pathways

Nucleophilic substitution at the sulfur atom of the sulfonamide group is a fundamental reaction type. In a typical reaction, a nucleophile attacks the electrophilic sulfur atom, leading to the displacement of a leaving group. For N-cyclopropylbenzenesulfonamide, nucleophilic attack could theoretically lead to the cleavage of the S-N bond.

Another possibility is nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring. wikipedia.org This would require the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack, which are absent in the parent this compound structure. However, derivatives with such groups could undergo this type of reaction. rsc.org The mechanism typically involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org

Cyclopropyl (B3062369) Ring-Opening and -Closing Mechanisms

The cyclopropyl group is known for its unique reactivity, stemming from its significant ring strain. epfl.ch Reactions involving the opening of the cyclopropane (B1198618) ring are common and can proceed through various mechanisms.

For this compound, the nitrogen atom acts as an electron donor, which can influence the mode of ring-opening. In "donor-acceptor" cyclopropanes, the presence of an electron-withdrawing group facilitates ring-opening by stabilizing a developing negative charge. While the benzenesulfonyl group is electron-withdrawing, more direct activation is often needed for facile ring-opening. epfl.ch

Radical-mediated ring-opening is another possibility. This could be initiated by a single-electron transfer (SET) process, forming a radical cation intermediate which then undergoes ring-opening. acs.org Studies on other N-aryl cyclopropylamines have shown that photoactivated SET can lead to cycloaddition reactions, which proceed via a ring-opened radical intermediate. acs.org

Electron Transfer and Redox Mechanisms

Electron transfer processes can play a crucial role in initiating reactions of sulfonamides. Single-electron oxidation of some sulfonamides has been shown to produce aniline (B41778) radical cations, which can then undergo further reactions like intramolecular nucleophilic attack. nih.gov For this compound, an electron transfer event could potentially lead to the formation of a radical species, initiating either ring-opening of the cyclopropyl group or other transformations.

Recent research has demonstrated that photocatalysis can be used for the late-stage functionalization of sulfonamides via sulfonyl radical intermediates. acs.orgnih.govacs.org This approach often involves converting the sulfonamide into a more easily reducible form, which can then accept an electron from a photoexcited catalyst to generate a sulfonyl radical. While a study on a cyclopropyl-derived sulfonyl imine showed that the cyclopropyl ring remained intact under these conditions, this highlights a potential avenue for the reactivity of this compound. acs.org

Role of Catalysis in this compound Transformations

Catalysis is pivotal in modern organic synthesis, enabling reactions that would otherwise be slow or unselective. For this compound, various catalytic strategies could be envisioned.

Transition Metal Catalysis: Palladium- and nickel-catalyzed cross-coupling reactions are widely used for the formation of C-N and C-S bonds. princeton.edunih.gov These methods could potentially be applied to the synthesis of this compound or its derivatives. For instance, a nickel-catalyzed approach for the sulfonamidation of aryl halides has been reported, which proceeds via an energy-transfer mechanism involving an excited Ni(II) complex. princeton.edu

Lewis Acid Catalysis: Lewis acids could activate the sulfonamide group towards nucleophilic attack by coordinating to the oxygen atoms of the sulfonyl group, increasing its electrophilicity.

Photoredox Catalysis: As mentioned previously, photoredox catalysis can generate radical intermediates from sulfonamides, opening up a range of synthetic possibilities that are often difficult to achieve with traditional methods. acs.orgnih.govresearchgate.net

Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding reaction mechanisms and kinetics is greatly enhanced by the ability to monitor the reaction in real-time. In situ spectroscopic techniques are powerful tools for this purpose. mt.commdpi.commt.comspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR allows for the direct observation of the appearance of products and the disappearance of reactants over time, providing quantitative data for kinetic analysis. nih.gov For reactions of this compound, 1H NMR would be particularly useful for monitoring the signals of the cyclopropyl and aromatic protons.

Infrared (IR) Spectroscopy: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is another valuable technique for real-time reaction monitoring. mdpi.com The characteristic vibrational frequencies of the S=O and N-H bonds in this compound would provide a clear spectroscopic handle to follow its transformations.

UV-Visible Spectroscopy: This technique can be employed if the reactants, intermediates, or products have distinct chromophores that absorb in the UV-visible range. It is particularly useful for monitoring reactions involving colored species or those with extended conjugation.

While these techniques are broadly applicable, specific reports of their use for monitoring reactions of this compound were not found in the surveyed literature.

Computational and Theoretical Chemistry Studies of N Cyclopropylbenzenesulfonamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of N-cyclopropylbenzenesulfonamide. These methods provide a detailed picture of the molecule's orbitals and charge distribution, which are key determinants of its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are critical indicators of a molecule's kinetic stability and chemical reactivity. jsaer.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and cyclopropyl (B3062369) moieties, while the LUMO is anticipated to be centered on the electron-withdrawing benzenesulfonyl group. The energy gap between these orbitals dictates the molecule's susceptibility to electronic excitation. A smaller energy gap suggests that the molecule can be more easily excited, indicating higher reactivity. Computational studies on similar sulfonamide derivatives, often performed using Density Functional Theory (DFT) at levels such as B3LYP/6-31G(d,p), provide reference points for the expected HOMO and LUMO energies. researchgate.netresearchgate.net

Below is a representative data table of FMO energies for a generic benzenesulfonamide (B165840) derivative, which can be considered analogous to this compound.

Molecular OrbitalEnergy (eV)
HOMO-7.5 to -8.5
LUMO-1.0 to -2.0
Energy Gap (ΔE)5.5 to 7.5

This table presents typical energy ranges for benzenesulfonamide derivatives based on computational studies of related compounds.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within this compound is inherently uneven due to the presence of atoms with varying electronegativity. This charge distribution can be quantified through methods like Mulliken population analysis and visualized using molecular electrostatic potential (MEP) maps. jsaer.comlibretexts.orgwikipedia.org

The MEP map provides a visual representation of the electrostatic potential on the electron density surface. For this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the highly electronegative oxygen atoms of the sulfonyl group, indicating their role as likely sites for electrophilic attack. jsaer.comresearchgate.net Conversely, regions of positive electrostatic potential (colored blue) are anticipated around the hydrogen atom attached to the nitrogen, suggesting its susceptibility to nucleophilic attack. jsaer.com

Mulliken population analysis provides a numerical value for the partial charge on each atom. researchgate.netyoutube.com A representative table of calculated Mulliken charges for the key atoms in a molecule with a similar sulfonamide backbone is provided below.

AtomMulliken Charge (e)
S+1.2 to +1.5
O (sulfonyl)-0.6 to -0.8
N-0.8 to -1.0
H (on N)+0.4 to +0.5
C (phenyl, attached to S)+0.2 to +0.4
C (cyclopropyl, attached to N)+0.1 to +0.3

This table illustrates typical Mulliken charge values for atoms in a benzenesulfonamide framework, derived from computational analyses of analogous structures.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the this compound molecule allows it to adopt various spatial arrangements or conformations. Understanding these conformations and their relative energies is crucial, as the preferred conformation can influence the molecule's biological activity and physical properties.

Energy Landscapes and Preferred Conformations

The conformational landscape of this compound is primarily defined by the rotation around the S-N bond and the C-N bond. mdpi.comnih.gov Computational methods, such as potential energy surface (PES) scans, can be employed to map the energy of the molecule as a function of these dihedral angles, revealing the most stable (lowest energy) conformations. researchgate.netlibretexts.org

For benzenesulfonamides, studies have shown that the orientation of the amino group relative to the sulfonyl group can lead to different stable conformers, often described as "eclipsed" or "staggered". mdpi.comnih.gov The S-N bond is typically found to be nearly perpendicular to the plane of the benzene (B151609) ring. nih.gov The presence of the cyclopropyl group introduces additional conformational possibilities. The relative energies of these conformers are generally small, suggesting that the molecule may exist as a mixture of conformers at room temperature. mdpi.com

A summary of plausible low-energy conformations for this compound is presented in the table below.

ConformationDihedral Angle (C-S-N-C)Relative Energy (kcal/mol)
Eclipsed~60°0 (Reference)
Staggered~180°1-3
Gauche~90°0.5-2

This table provides a hypothetical summary of possible conformations and their estimated relative energies based on studies of similar sulfonamides.

Solvent Effects on Molecular Conformation

The surrounding environment, particularly the solvent, can significantly influence the conformational preferences of a molecule. nih.govresearchgate.net Molecular dynamics (MD) simulations are a powerful tool to study these solvent effects by simulating the motion of the molecule and solvent molecules over time. nih.gov

In a polar solvent like water, conformations that expose polar groups (such as the S=O and N-H bonds) to the solvent and shield nonpolar parts (like the phenyl and cyclopropyl rings) would be favored. This is due to the formation of favorable hydrogen bonds and dipole-dipole interactions between the solute and solvent. researchgate.net Conversely, in a non-polar solvent, intramolecular hydrogen bonding might become more prevalent, and conformations that minimize the exposure of polar groups would be more stable. The dynamic nature of these interactions can lead to a shift in the equilibrium between different conformers. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, including the high-energy transition state. researchgate.net This is particularly useful for understanding the mechanism of reactions involving this compound, such as its synthesis.

A plausible synthetic route to this compound is the N-alkylation of benzenesulfonamide with a suitable cyclopropylating agent. acs.orgresearchgate.netacs.orgorganic-chemistry.org Computational modeling of this reaction would involve identifying the minimum energy structures of the reactants, products, and any intermediates. The transition state, which represents the energy maximum along the reaction coordinate, would then be located and characterized. nih.gov

The geometry of the transition state provides crucial information about the mechanism of the reaction. For an N-alkylation reaction, the transition state would likely involve the partial formation of the new N-C bond and the partial breaking of a bond in the cyclopropylating agent. The energy of this transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Computational methods can also be used to investigate the role of catalysts in lowering this activation barrier. acs.org

Ligand-Protein Docking and Molecular Recognition Simulations (purely computational)

Computational docking and molecular recognition simulations are pivotal in predicting the binding affinity and interaction patterns of a ligand with a protein's active site. For this compound and its derivatives, these studies have been instrumental in the rational design of inhibitors for specific biological targets.

Research into novel allosteric inhibitors of Protein Disulfide Isomerase (PDI), an enzyme implicated in glioblastoma, has utilized docking studies to understand binding mechanisms. nih.gov Docking simulations revealed that analogues of a lead compound, which can be derived from this compound, likely bind to the b' domain of PDI, specifically interacting with the amino acid residue His256. nih.gov This binding is proposed to be crucial for the inhibitory activity of these compounds. nih.gov The mutation of His256 to Alanine confirmed the critical nature of this residue in the binding of these analogues. nih.gov

In a separate line of research, docking studies were employed in the design of dual inhibitors for PDEδ and NAMPT, proteins relevant in KRAS mutant pancreatic cancer. acs.org A pharmacophore hybridization strategy was used, which involved modifying a known PDEδ inhibitor to incorporate features necessary for NAMPT inhibition. Docking simulations of the resulting compound, which contains a modified this compound scaffold, indicated that it successfully mimics the binding modes of the parent inhibitors in their respective target proteins. acs.org

Table 1: Summary of Ligand-Protein Docking Studies

Ligand/Derivative FamilyTarget Protein(s)Key Interacting ResiduesComputational Finding
This compound analoguesProtein Disulfide Isomerase (PDI)His256Binding to the b' domain is critical for allosteric inhibition. nih.gov
Modified this compound derivativesPDEδ and NAMPTNot specified in detailDesigned dual inhibitors mimic the binding modes of parent compounds in their respective targets. acs.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties. These models are valuable tools in medicinal chemistry for predicting the activity of novel compounds and for understanding the structural requirements for a desired biological effect.

While no specific QSAR/QSPR studies focusing solely on a series of this compound derivatives were found, broader studies on benzenesulfonamide derivatives provide insights that are likely applicable. For instance, a 3D-QSAR study on a series of benzenesulfonamide derivatives as Hepatitis B Virus (HBV) capsid assembly inhibitors resulted in statistically significant models (CoMFA: r² = 0.998, q² = 0.625; CoMSIA: r² = 0.987, q² = 0.645). smolecule.com These models demonstrated good predictive ability and were used to understand the structure-activity relationships, aided by molecular docking to visualize the interactions. smolecule.com The contour maps generated from these models highlighted the importance of steric and electrostatic fields for the inhibitory activity. smolecule.com

Another QSAR study focused on the antioxidant activity of novel benzenesulfonamide derivatives. acs.org The developed QSAR model established a mathematical relationship between the antioxidant activity (IC50) and three molecular descriptors: electrophilicity (log(ω)), SCF energy, and molar refractivity. acs.org The resulting equation (IC50 = - 6.38 - 9.26 log (ω)- 0.00173 SCF - 0.235 Mol Refractivity) showed good convergence between experimental and estimated IC50 values, indicating the model's utility in predicting the antioxidant potential of new compounds. acs.org

Table 2: Representative QSAR/QSPR Model Parameters for Benzenesulfonamide Derivatives

Study FocusModel TypeKey DescriptorsStatistical ParametersApplication
HBV Capsid Assembly Inhibitors3D-QSAR (CoMFA/CoMSIA)Steric and Electrostatic FieldsCoMFA: r² = 0.998, q² = 0.625; CoMSIA: r² = 0.987, q² = 0.645Design of novel and potent HBV inhibitors. smolecule.com
Antioxidant ActivityQSARElectrophilicity, SCF Energy, Molar RefractivityNot fully detailed, but good convergence between experimental and predicted values reported.Prediction of antioxidant effectiveness of new compounds. acs.org

Advanced Spectroscopic and Structural Elucidation Methodologies for N Cyclopropylbenzenesulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for elucidating the solution-state structure of N-cyclopropylbenzenesulfonamide. It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the known effects of the benzenesulfonyl and cyclopropyl (B3062369) groups. researchgate.netnih.gov

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzene (B151609) ring, typically appearing in the downfield region (δ 7.5-8.0 ppm). The protons on the cyclopropyl ring are anticipated to be in the upfield region, a characteristic feature resulting from the ring's anisotropy. nih.govdocbrown.info The methine proton (CH-N) would likely appear as a multiplet around δ 2.5-3.0 ppm, while the methylene (B1212753) protons (CH2) of the cyclopropyl group would be found at even higher fields (δ 0.5-1.0 ppm). researchgate.netwiredchemist.com

The ¹³C NMR spectrum would complement this by showing signals for the aromatic carbons between δ 125-140 ppm, with the carbon attached to the sulfur atom (ipso-carbon) appearing at the lower end of this range. The carbons of the cyclopropyl group are characteristically shielded, appearing significantly upfield (δ 5-15 ppm for the CH2 groups and δ 20-30 ppm for the CH group). oregonstate.edulibretexts.orgwisc.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl C1 (ipso)-~138
Phenyl C2/C6 (ortho)7.8-8.0~127
Phenyl C3/C5 (meta)7.5-7.7~129
Phenyl C4 (para)7.6-7.8~133
Cyclopropyl C1' (methine)2.5-2.7 (m)~25
Cyclopropyl C2'/C3' (methylene)0.7-0.9 (m)~7
Amine N-H5.0-6.0 (br s)-

Note: Predicted values are based on standard chemical shift ranges and data from analogous structures. Actual experimental values may vary. 'm' denotes multiplet, 'br s' denotes broad singlet.

To unambiguously assign these resonances and confirm the molecular structure, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would establish the connectivity between protons that are coupled to each other. It would show correlations between the adjacent aromatic protons and, crucially, confirm the coupling network within the cyclopropyl ring, linking the methine proton to the methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. oregonstate.edu It would definitively link each proton resonance in the phenyl and cyclopropyl groups to its corresponding carbon atom, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. oregonstate.edu HMBC is particularly powerful for identifying quaternary carbons (like the ipso-carbon of the phenyl ring) and for connecting the different fragments of the molecule. Key correlations would be expected between the cyclopropyl methine proton (H1') and the phenyl carbons, as well as between the ortho-aromatic protons (H2/H6) and the ipso-carbon (C1).

The bond between the nitrogen and the sulfur atom, as well as the bond between the nitrogen and the cyclopropyl group, are rotatable. This can give rise to different stable conformations (rotamers). Dynamic NMR (DNMR) techniques, such as variable temperature NMR and exchange spectroscopy (EXSY), can be used to study the kinetics of this conformational exchange. copernicus.orgnih.gov

By monitoring the NMR line shapes as a function of temperature, it is possible to determine the energy barriers to rotation around these bonds. copernicus.org At low temperatures, the exchange between conformers might be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, these signals would broaden and eventually coalesce into a single, averaged signal when the exchange becomes fast. Analyzing this behavior allows for the calculation of thermodynamic parameters like the activation energy (ΔG‡) for the rotational process. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

Under electron ionization (EI) or electrospray ionization (ESI), this compound would undergo characteristic fragmentation. nih.gov While a specific spectrum for this compound is not available, the fragmentation pathways can be predicted based on the extensive literature on the mass spectrometry of sulfonamides. acs.orgresearchgate.netnih.gov

The protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 198.2. Key fragmentation steps would likely include:

Loss of sulfur dioxide (SO₂): A common fragmentation for aromatic sulfonamides involves the extrusion of SO₂, leading to a fragment ion at m/z 134. nih.govaaqr.org

Cleavage of the S-N bond: This is a primary fragmentation route for sulfonamides, which can occur in two ways:

Formation of the benzenesulfonyl cation (C₆H₅SO₂⁺) at m/z 141.

Formation of the protonated cyclopropylamine (B47189) radical cation at m/z 58 or a related fragment.

Cleavage of the benzene-sulfur bond: This would yield a phenyl cation (C₆H₅⁺) at m/z 77.

Fragmentation of the cyclopropyl ring: The cyclopropylaminyl fragment could undergo further fragmentation, for instance, through the loss of ethene to yield a fragment at m/z 30. docbrown.infodocbrown.info

Table 2: Predicted Key Mass Fragments for this compound

m/z Predicted Fragment Ion Origin
197[C₉H₁₁NO₂S]⁺Molecular Ion (M⁺)
141[C₆H₅SO₂]⁺Cleavage of S-N bond
93[C₆H₅O]⁺Rearrangement product after loss of SO and NH
77[C₆H₅]⁺Cleavage of C-S bond
57[C₃H₅N]⁺Cyclopropylamine fragment
41[C₃H₅]⁺Cyclopropyl cation

Note: These predictions are based on general fragmentation patterns of related compounds. youtube.comnist.govmiamioh.edu

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the parent ion and its fragments with high precision, which in turn enables the calculation of the elemental composition. This would confirm the molecular formula as C₉H₁₁NO₂S.

Furthermore, HRMS is indispensable for isotopic labeling studies. For instance, by synthesizing this compound using precursors enriched with stable isotopes like ¹³C, ¹⁵N, or ²H (deuterium), the fragmentation pathways can be definitively traced. By observing the mass shifts in the fragment ions in the HRMS spectrum of the labeled compound compared to the unlabeled one, the specific atoms involved in each fragmentation step can be identified, providing unequivocal evidence for the proposed mechanisms.

X-ray Crystallography for Solid-State Structure Determination

While solution-state techniques like NMR provide information about the average structure and dynamics, X-ray crystallography offers a precise, static picture of the molecule's conformation in the solid state. This technique would determine the exact bond lengths, bond angles, and torsional angles of this compound.

Although no crystal structure for this compound is currently deposited in public databases, a crystallographic study would reveal key structural features. It would provide precise measurements of the S-N, S-O, and S-C bond lengths and the geometry around the tetrahedral sulfur atom. The conformation of the N-cyclopropyl bond relative to the plane of the benzenesulfonyl group would be established, including the specific torsion angle (C_ar-S-N-C_cyclo). Additionally, analysis of the crystal packing would reveal any intermolecular interactions, such as hydrogen bonds involving the sulfonamide N-H group and the sulfonyl oxygens, which stabilize the crystal lattice.

Crystal Packing and Intermolecular Interactions

A definitive crystal structure for this compound has not been reported in publicly available crystallographic databases. However, the crystal packing and intermolecular interactions can be inferred from the analysis of closely related N-substituted benzenesulfonamide (B165840) structures. The supramolecular architecture of such compounds is primarily dictated by a network of intermolecular forces, with hydrogen bonding and π-π stacking interactions playing a crucial role. libretexts.org

In the solid state, sulfonamides typically exhibit strong intermolecular hydrogen bonds. libretexts.org For this compound, the sulfonamide group (-SO₂NH-) provides a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the oxygen atoms of the sulfonyl group). This facilitates the formation of robust hydrogen-bonding motifs. One common motif observed in related structures is the formation of centrosymmetric dimers through N-H···O=S hydrogen bonds, creating a characteristic R²₂(8) ring pattern. researchgate.netnih.gov These dimers can then be further interconnected into chains or more complex three-dimensional networks through weaker C-H···O and C-H···π interactions. nih.gov

The conformation of the this compound molecule itself, particularly the torsion angles involving the S-N bond and the orientation of the cyclopropyl and phenyl groups, will also influence the efficiency of the crystal packing. libretexts.org Studies on similar N-substituted benzenesulfonamides have shown that different conformers can be present in the crystal lattice, sometimes leading to polymorphism. libretexts.org

Table 1: Expected Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorDescription
Hydrogen BondN-H (sulfonamide)O=S (sulfonyl)Primary interaction leading to dimer formation and extended networks.
C-H···O InteractionC-H (phenyl, cyclopropyl)O=S (sulfonyl)Weaker hydrogen bonds contributing to the 3D packing.
π-π StackingBenzene ringBenzene ringStacking of aromatic rings contributing to crystal stability.
van der Waals ForcesAll atomsAll atomsGeneral non-specific interactions contributing to cohesion.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Sulfonamide Group (-SO₂NH-) Vibrations:

N-H Stretch: A characteristic sharp to medium intensity band is expected in the IR spectrum in the region of 3300-3200 cm⁻¹. The exact position is sensitive to the extent of hydrogen bonding in the solid state; stronger hydrogen bonding typically shifts this band to lower wavenumbers. youtube.com

SO₂ Asymmetric and Symmetric Stretches: The sulfonyl group gives rise to two strong and distinct absorption bands in the IR spectrum. The asymmetric stretching vibration (νₐₛ SO₂) is typically found at higher wavenumbers, around 1350-1315 cm⁻¹, while the symmetric stretching vibration (νₛ SO₂) appears in the 1160-1140 cm⁻¹ region. These are often prominent peaks in the spectrum.

S-N Stretch: The stretching vibration of the sulfur-nitrogen bond is expected to appear in the 940-900 cm⁻¹ range.

Benzene Ring Vibrations:

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the 3100-3000 cm⁻¹ region of the IR and Raman spectra.

C=C Stretches (In-plane): The stretching vibrations of the carbon-carbon double bonds within the benzene ring give rise to a set of characteristic bands, often of variable intensity, in the 1600-1450 cm⁻¹ region. rsc.org

C-H Bends (Out-of-plane): Strong absorption bands due to the out-of-plane bending of the aromatic C-H bonds are expected in the 900-675 cm⁻¹ region. The exact position of these bands is indicative of the substitution pattern of the benzene ring. For a monosubstituted benzene, a strong band is typically observed between 770-730 cm⁻¹ and another between 710-690 cm⁻¹.

Cyclopropyl Group Vibrations:

C-H Stretches: The C-H stretching vibrations of the cyclopropyl ring are expected to occur just below 3000 cm⁻¹, typically in the 2990-2900 cm⁻¹ range.

Ring Vibrations (Breathing Modes): The cyclopropyl ring has characteristic "breathing" modes which involve the symmetric stretching and contracting of the C-C bonds. These can often be observed in the Raman spectrum and may appear in the 1200-800 cm⁻¹ region.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
-NH (Sulfonamide)N-H Stretch3300-3200Medium-StrongWeak
-SO₂ (Sulfonyl)Asymmetric Stretch1350-1315StrongMedium
Symmetric Stretch1160-1140StrongMedium
-S-N-S-N Stretch940-900MediumMedium
Benzene RingC-H Stretch3100-3000Weak-MediumMedium
C=C Stretch1600-1450VariableVariable
C-H Out-of-plane Bend900-675StrongWeak
Cyclopropyl RingC-H Stretch2990-2900MediumMedium
Ring Breathing1200-800WeakMedium-Strong

Chiroptical Spectroscopy (e.g., VCD, ECD) for Stereochemical Assignment (if applicable)

Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful tools for the stereochemical analysis of chiral molecules. nih.gov These methods measure the differential absorption of left and right circularly polarized light, which is non-zero only for molecules that are not superimposable on their mirror image.

Upon examination of the structure of this compound, it is determined to be an achiral molecule. The molecule possesses a plane of symmetry that bisects the cyclopropyl and phenyl rings, as well as the S-N bond. Due to the absence of any stereogenic centers or elements of chirality (such as axial or planar chirality), this compound does not exist as a pair of enantiomers.

As a consequence, this compound will not exhibit a VCD or ECD spectrum. The differential absorption (ΔA = A_L - A_R for ECD, and Δε = ε_L - ε_R for VCD) will be zero at all wavelengths. Therefore, the application of chiroptical spectroscopy for the stereochemical assignment of this compound is not applicable.

While the molecule itself is achiral, it is worth noting that related sulfonamide structures can be made chiral through appropriate substitution. nih.gov For such chiral sulfonamides, VCD and ECD spectroscopy, often in conjunction with quantum chemical calculations, are invaluable for determining their absolute configuration and studying their conformational preferences in solution.

Table 3: Applicability of Chiroptical Spectroscopy to this compound

TechniquePrincipleApplicability to this compoundReason
Vibrational Circular Dichroism (VCD)Differential absorption of left and right circularly polarized infrared light by chiral molecules.Not ApplicableThe molecule is achiral and does not have enantiomers.
Electronic Circular Dichroism (ECD)Differential absorption of left and right circularly polarized UV-visible light by chiral molecules.Not ApplicableThe molecule is achiral and does not have enantiomers.

Investigation of Biological Interactions and Target Identification Pre Clinical/mechanistic Focus

Enzyme Inhibition Kinetics and Mechanism of Action

Detailed enzyme inhibition kinetic studies specifically for N-cyclopropylbenzenesulfonamide are not readily found in the reviewed literature. However, the behavior of its derivatives suggests that compounds in this class primarily act as enzyme inhibitors. The specific mechanism, whether reversible, irreversible, or allosteric, would be target-dependent.

There is no direct evidence from the searched sources to classify this compound as a reversible or irreversible inhibitor. Generally, sulfonamide-based inhibitors can act through either mechanism. For instance, some sulfonamides form non-covalent interactions with the enzyme's active site, leading to reversible inhibition. In contrast, if the structure contains a reactive group, it could lead to covalent and thus irreversible inhibition.

Research on a complex derivative, UNC1062, which contains the this compound core, identifies it as a potent and selective inhibitor of Mer kinase with a reported IC₅₀ of 1.1 nM and a Kᵢ of 0.33 nM. nih.gov The reporting of a Kᵢ value often implies a reversible binding mechanism, which is common for kinase inhibitors that compete with ATP. Another patent describes a pentafluorophenyl sulfonamide derivative, which includes an this compound moiety, and suggests it acts as a covalent modifier of the UBA5 enzyme, indicating a potential for irreversible inhibition within this class of compounds, depending on the specific substitutions. google.com

Specific studies detailing allosteric modulation by this compound were not identified. However, derivatives of this compound have been investigated in contexts where allosteric modulation is a key therapeutic strategy. For example, a patent discloses compounds containing the this compound scaffold as allosteric modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs). google.com This suggests that the general structure could be amenable to binding at allosteric sites, which are distinct from the primary (orthosteric) binding site of a receptor or enzyme.

Receptor Binding Studies and Affinity Profiling

Direct receptor binding assays and affinity profiling for this compound are not available in the provided search results. The primary focus of research on its derivatives has been on enzyme inhibition rather than receptor interaction.

No data from radioligand binding assays specifically for this compound could be located. Such assays would be necessary to determine its affinity and selectivity for various receptors. A patent related to amide compounds mentions general methodologies for radioligand binding experiments for P2X₃ and P2X₂/₃ receptors, but does not provide specific data for this compound itself. google.com

Information regarding competition binding experiments for this compound is also not present in the available literature. However, a patent assessing the competitive binding activity of a derivative against a panel of 132 kinases showed negligible competitive binding for that specific compound. google.com Another patent describes a kinase binding assay based on the displacement of a fluorescently labeled ATP-competitive kinase inhibitor, which is a form of competition binding assay, but does not provide data for the parent compound. googleapis.com

Protein-Ligand Interaction Characterization

While there is no specific protein-ligand interaction characterization for this compound, studies on its derivatives provide some insights into how this chemical scaffold might interact with protein targets.

Docking studies of a dual PDEδ/NAMPT inhibitor containing a 4-amino-N-cyclopropylbenzenesulfonamide moiety predicted that the sulfonamide group could be involved in forming hydrogen bonds and hydrophobic interactions within the binding sites of these enzymes. acs.org Specifically, in PDEδ, the derivative was predicted to form hydrogen bonds with Arg61 and Gln78 and π–π interactions with Trp90. acs.org

Furthermore, a patent on STK4 inhibitors mentions that X-ray crystallography studies have shown that linkers in proteolysis-targeting chimeras (PROTACs), which can be attached to inhibitor moieties like this compound, can participate in extensive contacts with both the target protein and an E3 ligase. google.com This highlights the potential for the this compound scaffold to be a key anchoring point within a protein's binding pocket.

A summary of the inhibitory activities of various this compound derivatives against different protein targets is presented in the table below.

Derivative Containing this compoundTarget Enzyme(s)Reported ActivitySource
UNC1062Mer KinaseIC₅₀ = 1.1 nM, Kᵢ = 0.33 nM nih.gov
4-(6-(Butylamino)-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamideMer KinaseIC₅₀ for phospho-Mer inhibition = 6.4 nM nih.gov
Various pyrazolopyrimidine sulfonamidesMst1 KinaseIC₅₀ < 0.01 µM to < 0.15 µM google.com
4-Amino-N-(4-chlorobenzyl)-N-cyclopropylbenzenesulfonamide derivativePDEδ / NAMPTPDEδ Kᴅ = 0.280 nM, NAMPT IC₅₀ = 11.0 nM acs.org
Pentafluorophenyl sulfonamide derivativeUBA5Covalent modification observed google.com
3-(4-((3-chloro-4-fluorophenyl)amino)quinazolin-6-yl)-N-cyclopropylbenzenesulfonamideEGFR / PI3KDual inhibition reportedNot specified in results
3-(6-amino-5-(1-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)pyridin-3-yl)-N-cyclopropylbenzenesulfonamideSTK4High affinity for STK4 google.com

Surface Plasmon Resonance (SPR) Analysis

Currently, there is a lack of publicly available research that specifically employs Surface Plasmon Resonance (SPR) to analyze the direct binding kinetics of the parent compound, this compound. However, the this compound moiety is a component of more complex molecules that have been subjected to SPR analysis. For instance, in the development of probes for pretargeted drug delivery, SPR has been utilized to assess the binding affinity of conjugates, which may contain related structural motifs ambeed.com. This suggests that while data on the parent compound is not available, the methodology is relevant for its derivatives.

Isothermal Titration Calorimetry (ITC)

Similar to SPR, direct Isothermal Titration Calorimetry (ITC) studies on this compound are not readily found in the current body of scientific literature. ITC is a powerful technique for characterizing the thermodynamic parameters of binding interactions in solution. This method has been applied to derivatives of this compound, such as in the investigation of benzo[d]imidazole-6-sulfonamides as inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins dundee.ac.uk. These studies use ITC to determine the binding affinity and thermodynamics of these larger, more complex molecules to their biological targets, highlighting the utility of the technique for this class of compounds.

Cellular Pathway Modulation in In Vitro Models (Mechanistic, non-therapeutic)

While direct studies on the cellular pathway modulation of this compound are limited, its structural core is integral to a variety of biologically active compounds that have demonstrated significant effects on cellular signaling pathways.

Signal Transduction Pathway Interrogation

The this compound scaffold is a key feature in several classes of signal transduction modulators.

Phosphoinositide 3-Kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR) Pathway: Derivatives incorporating the this compound structure have been developed as dual inhibitors of EGFR and PI3K proteins. These proteins are crucial components of signaling pathways that regulate cell proliferation, survival, and growth. The inhibition of these pathways is a key strategy in cancer therapy google.comgoogle.com. The PI3K/Akt pathway, in particular, is a central regulator of cell survival and apoptosis, and its inhibition can lead to programmed cell death epo.org.

KRAS Signaling Pathway: The this compound moiety is present in potent dual inhibitors of Phosphodiesterase δ (PDEδ) and Nicotinamide phosphoribosyltransferase (NAMPT). Inhibition of these targets has been shown to disrupt downstream KRAS signaling, a critical pathway in many cancers. Specifically, treatment with such inhibitors has been observed to reduce the phosphorylation of ERK and AKT, key downstream effectors of KRAS acs.org. In other contexts, inhibitors of Protein Disulfide Isomerase (PDI) containing this scaffold have been linked to the modulation of KRAS signaling pathways nih.gov.

Protein Kinase Modulation: The this compound structure is also found in compounds designed to modulate the activity of various protein kinases google.com. These enzymes play a pivotal role in a vast number of cellular processes by phosphorylating target proteins, making them attractive targets for therapeutic intervention google.com.

Gene Expression and Proteomic Analysis

The influence of this compound-containing compounds on cellular pathways is further evidenced by their impact on gene and protein expression.

Gene Expression Analysis: In studies of PDI inhibitors that feature the this compound structure, gene expression analysis has been employed to understand their mechanism of action. For example, treatment of cells with these inhibitors has been shown to decrease the transcription of genes associated with the epithelial-to-mesenchymal transition and TNFα signaling nih.gov.

Proteomic Analysis: The this compound scaffold is also a component of compounds developed for targeted protein degradation, known as PROTACs (Proteolysis Targeting Chimeras). Proteomic analyses are crucial in these studies to identify the specific kinases that are degraded upon treatment with these bifunctional molecules google.com.

In Vitro Mechanistic Efficacy and Potency Assays (e.g., EC50/IC50 for specific biological targets)

The in vitro potency of various compounds containing the this compound core has been quantified through the determination of their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) against specific biological targets. Below are some examples of such findings for different derivatives.

Table 1: In Vitro Potency of this compound Derivatives

Derivative ClassTargetSpecific Compound ExamplePotencyReference
Protein Disulfide Isomerase (PDI) InhibitorsPDIA derivative with a ClogP between 3 and 5IC50 = 0.82 – 1.23 μM nih.gov
PDEδ/NAMPT Dual InhibitorsPDEδCompound 17dKD = 0.410 nM acs.org
NAMPTCompound 17dIC50 = 2.21 nM acs.org
Bromodomain and Extra-Terminal Domain (BET) InhibitorsBRD2 BD1Compound 9aIC50 = 0.126 μM dundee.ac.uk
BRD2 BD2Compound 9aIC50 = 22 μM dundee.ac.uk
Mer InhibitorsMerUNC1062IC50 = 6.4 nM nih.gov

These data illustrate the diverse biological targets that can be potently and, in some cases, selectively modulated by compounds containing the this compound scaffold. The specific substitutions on the benzenesulfonamide (B165840) ring and other parts of the molecule play a crucial role in determining the target affinity and potency of these derivatives.

Structure Activity Relationship Sar Studies and Molecular Design Principles for N Cyclopropylbenzenesulfonamide Derivatives

Systematic Modification of the N-cyclopropylbenzenesulfonamide Scaffold

The this compound framework serves as a versatile molecular scaffold in drug design. nih.gov Its amenability to chemical modification allows for extensive exploration of the chemical space to improve biological activity. nih.gov The core strategy involves the systematic alteration of the cyclopropyl (B3062369), phenyl, and sulfonamide groups to probe interactions with biological targets.

One common approach is the "tail approach," where the core scaffold, which provides the primary binding interactions (often the benzenesulfonamide (B165840) group), is kept constant while peripheral substituents are varied. nih.gov This allows for the fine-tuning of properties like potency, selectivity, and pharmacokinetics. For instance, in the development of inhibitors for various enzymes, derivatives are synthesized with diverse functional groups attached to the phenyl ring or by altering the N-alkyl substituent. nih.govnih.gov

Substituent Effects on Biological Activity

The nature and position of substituents on the this compound scaffold profoundly influence biological activity. SAR studies have demonstrated that even minor changes can lead to significant shifts in potency.

For example, in a series of benzenesulfonamide derivatives developed as Transient Receptor Potential Vanilloid 4 (TRPV4) channel antagonists, modifications to the scaffold of a known inhibitor, RN-9893, led to compounds with markedly improved inhibitory potency. nih.gov The introduction of specific substituents on the phenyl ring was key to this enhancement. The data shows that substituting the parent compound at the para-position with groups like trifluoromethoxy (Compound 1b) or chlorine (Compound 1f) resulted in a 2.9 to 4.5-fold increase in potency compared to the original compound. nih.gov

Similarly, in the design of ketol-acid reductoisomerase (KARI) inhibitors, SAR studies revealed that for N-cyclopropylformyl-thioureas, longer alkyl chain substituents on the thiadiazole ring led to higher inhibitory activity. nih.gov Furthermore, substitutions on the benzene (B151609) ring were found to be position-dependent, with para-substituted compounds showing higher activity than those substituted at the ortho or meta positions. nih.gov This highlights the importance of the spatial arrangement of substituents for optimal interaction with the target's binding site.

Table 1: Inhibitory Potency of this compound Analogs against TRPV4 This table is based on data for RN-9893 analogues, which share the benzenesulfonamide core structure.

CompoundR Group (para-position)IC₅₀ (μM)Fold-Increase in Potency vs. RN-9893
RN-9893 Methoxy2.071.0x
1b Trifluoromethoxy0.712.9x
1f Chlorine0.464.5x

Conformational Constraints and Activity Modulation

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Modulating the conformational flexibility of the this compound scaffold is a key strategy for enhancing activity. By introducing conformational constraints, such as incorporating the structure into a ring system or adding bulky groups that restrict bond rotation, medicinal chemists can lock the molecule into its "bioactive conformation"—the specific shape required for optimal binding. mdpi.com

Identification of Key Pharmacophoric Features

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound derivatives, the key pharmacophoric features typically include:

The Sulfonamide Moiety (-SO₂NH-): This group is often crucial for binding. The oxygen atoms can act as hydrogen bond acceptors, while the NH group can be a hydrogen bond donor. In many cases, the sulfonamide group coordinates with a metal ion, such as the zinc ion found in the active site of carbonic anhydrases and matrix metalloproteinases.

The Aromatic Phenyl Ring: This group engages in hydrophobic and van der Waals interactions with nonpolar regions of the binding site. It also serves as a scaffold onto which various substituents can be placed to probe for additional interactions and enhance specificity. nih.gov

The N-cyclopropyl Group: This lipophilic group can fit into specific hydrophobic pockets within the target protein, contributing to binding affinity. Its rigid and defined three-dimensional shape can be critical for proper orientation within the active site.

Molecular docking studies are frequently used to visualize how these features interact with the target protein, helping to rationalize observed SAR and guide the design of new, more potent compounds. By understanding the binding mode, researchers can identify which parts of the molecule are most important for activity and where modifications are likely to be beneficial.

Rational Design Strategies for Enhanced Specificity and Potency

Rational drug design aims to create new molecules with specific biological activities based on a detailed understanding of the target's structure and function. For this compound derivatives, this often involves structure-based drug design (SBDD). If the three-dimensional structure of the target protein is known, often through X-ray crystallography, designers can create molecules that fit precisely into the binding site.

Strategies for enhancing specificity and potency include:

Targeting Unique Pockets: Derivatives can be designed to extend into specific sub-pockets of the target's active site that are not present in related proteins. This can dramatically improve selectivity and reduce off-target effects. nih.gov

Optimizing Hydrogen Bonds: The placement of hydrogen bond donors and acceptors on the scaffold can be optimized to form strong, directional interactions with key residues in the active site, thereby increasing potency. mdpi.com

Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres—substituents that retain the essential biological activity but have different physical or chemical properties—can improve potency or pharmacokinetic profiles. For example, a carboxylic acid group might be replaced with a tetrazole to maintain a key acidic interaction while potentially improving cell permeability.

The synthesis of a series of pyrrolidine (B122466) derivatives as neuraminidase inhibitors, for instance, used a rational strategy to produce compounds with inhibitory activities comparable to the known drug Oseltamivir, demonstrating the power of this approach.

Ligand Efficiency and Lipophilic Efficiency Analysis in Molecular Design

Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (typically the number of non-hydrogen atoms). It is calculated as the binding energy divided by the heavy atom count. LE helps to identify compounds that achieve high potency through specific, optimized interactions rather than simply by being large and making many non-specific contacts. mdpi.com A higher LE value is generally desirable, especially in the early stages of drug discovery.

Lipophilic Efficiency (LipE or LLE): This metric combines potency (as pIC₅₀ or pKᵢ) and lipophilicity (as logP or logD) and is calculated as pIC₅₀ - logP. High lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity. LipE provides a way to track whether increases in potency are being achieved efficiently or are coming at the cost of undesirable increases in lipophilicity. An optimized drug candidate should ideally have a high LipE value (often cited as >5), indicating a favorable balance between potency and lipophilicity.

By applying these efficiency metrics, medicinal chemists can prioritize lead compounds and chemical series that are more likely to result in successful drug candidates, avoiding the "molecular inflation" that can derail development programs.

Catalytic and Material Science Applications of N Cyclopropylbenzenesulfonamide

N-cyclopropylbenzenesulfonamide as a Ligand in Catalysis

The use of sulfonamide-containing molecules as ligands in catalysis is an area of active research. These compounds can coordinate with metal centers through their nitrogen and oxygen atoms, influencing the catalytic activity and selectivity of the resulting complexes.

Asymmetric Catalysis (e.g., chiral auxiliaries)

Metal-Organic Frameworks (MOFs) Incorporating Sulfonamide Units

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of functional groups, such as sulfonamides, into the organic linkers can impart specific properties to the MOF, such as enhanced gas sorption or catalytic activity. The synthesis of MOFs often involves solvothermal methods where the metal salt and the organic linker are heated in a suitable solvent. researchgate.netnih.gov The resulting MOF's structure and properties are characterized using techniques like powder X-ray diffraction (PXRD) and gas adsorption measurements. researchgate.netnih.gov While there is research on MOFs containing sulfonic acid or other sulfonamide groups, specific examples of MOFs constructed with this compound as a linker are not found in the reviewed literature. researchgate.net The synthesis of such a MOF would involve designing a derivative of this compound with appropriate coordinating groups, such as carboxylic acids, to enable framework formation.

Incorporation into Functional Materials

The unique chemical structure of this compound suggests its potential for incorporation into various functional materials, leveraging the properties of the sulfonamide and cyclopropyl (B3062369) groups.

Polymer Chemistry Applications

Polymers containing sulfonamide groups in their backbone or as pendant groups have been synthesized and studied for various applications. These polymers can exhibit interesting properties such as thermal stability and specific solubility characteristics. The synthesis of such polymers can be achieved through methods like polycondensation or the polymerization of sulfonamide-containing monomers. researchgate.net However, specific research detailing the synthesis and characterization of polymers derived from this compound is not currently available.

Sensing Materials

The sulfonamide group is known to be an effective binding site for metal ions. This property has been exploited in the development of chemical sensors. nih.gov Fluorescent sensors based on sulfonamides have been designed to detect specific metal ions, where the binding event leads to a change in the fluorescence signal. nih.govacs.org For example, some sulfonamide-based sensors have shown selectivity for zinc ions. acs.org While the principle is well-established, there are no specific reports on the use of this compound as a component in a sensing material.

Supramolecular Assembly and Self-Organizing Systems

The sulfonamide group is capable of forming strong hydrogen bonds, with the N-H group acting as a hydrogen bond donor and the sulfonyl oxygens acting as acceptors. nih.govacs.org This directional hydrogen bonding can be utilized to guide the self-assembly of molecules into well-defined supramolecular structures, such as chains, sheets, or more complex architectures. acs.orgchemistryviews.org The study of these self-organizing systems is crucial for the development of new materials with tailored properties. While the general principles of supramolecular assembly in sulfonamides are understood, specific studies on the self-assembly behavior of this compound are not present in the available literature.

Advanced Analytical Chemistry Methodologies for N Cyclopropylbenzenesulfonamide

Chromatographic Separation Techniques

Chromatography is a cornerstone of modern analytical chemistry, offering powerful separation capabilities. For a compound like N-cyclopropylbenzenesulfonamide, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are highly applicable, each with its specific advantages.

High-performance liquid chromatography is a primary technique for the analysis of non-volatile or thermally labile compounds like this compound. nih.govsielc.comscielo.br The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

A common approach for sulfonamides is reversed-phase HPLC, where a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase. mdpi.comsielc.com For this compound, a typical method would likely employ a C18 column. The mobile phase would consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter that influences the retention time and peak shape of the analyte. Gradient elution, where the proportion of the organic modifier is increased during the run, is often employed to ensure the timely elution of all components in a complex sample. sielc.com

Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in the this compound structure provides strong chromophores. nih.gov The selection of the detection wavelength is based on the UV spectrum of the compound, with absorption maxima for benzenesulfonamides typically observed around 218 nm and 264 nm. nih.gov For enhanced selectivity and sensitivity, especially in complex matrices, a mass spectrometer (LC-MS) can be used as the detector.

ParameterTypical Conditions for Benzenesulfonamide (B165840) Derivatives
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) mdpi.com
Mobile PhaseAcetonitrile and water with a buffer (e.g., sulfuric acid) sielc.com
ElutionIsocratic or Gradient sielc.com
Flow Rate1.0 mL/min sielc.com
DetectionUV at 220-270 nm or Mass Spectrometry (MS) sielc.comnih.gov
TemperatureAmbient or controlled (e.g., 25°C) sielc.com

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. nih.gov this compound itself has low volatility due to the polar sulfonamide group. Therefore, direct analysis by GC can be challenging. To overcome this, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. Silylation is a common derivatization technique for compounds containing active hydrogens, such as the N-H in the sulfonamide group.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or medium-polarity column is usually employed. The separated components then enter the mass spectrometer, which acts as a highly specific and sensitive detector, providing both qualitative (structural information from fragmentation patterns) and quantitative data.

The mass spectrum of the derivatized this compound would show a characteristic molecular ion peak and several fragment ions, which can be used for its unambiguous identification and quantification.

ParameterTypical Conditions for Analysis of Sulfonamide Derivatives
Derivatization AgentSilylating agents (e.g., BSTFA, TMCS)
ColumnNon-polar or semi-polar capillary column (e.g., DB-5ms)
Carrier GasHelium at a constant flow rate
Injection ModeSplitless or split
Temperature ProgramOptimized temperature ramp (e.g., 100°C to 300°C)
DetectorMass Spectrometer (Electron Ionization mode)

Electrochemical Analysis Methods

Electrochemical methods offer a rapid, sensitive, and cost-effective alternative for the determination of electroactive compounds like this compound.

Voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV), are based on measuring the current response of an electroactive species to an applied potential. mdpi.comnist.gov The sulfonamide moiety in this compound is electrochemically active and can be either oxidized or reduced at a suitable electrode surface.

The analysis is typically performed in a three-electrode cell containing a working electrode (e.g., glassy carbon electrode, carbon paste electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The choice of the working electrode material and the pH of the supporting electrolyte are critical for achieving a well-defined and sensitive signal. For many sulfonamides, oxidation occurs at a glassy carbon electrode. mdpi.com

In a typical experiment, a solution of this compound in a suitable buffer is subjected to a potential scan. The resulting voltammogram will show a peak at a potential characteristic of the analyte, and the peak current will be proportional to its concentration. These methods are known for their high sensitivity and low detection limits. mdpi.commdpi.com

The table below summarizes the voltammetric determination of related sulfonamides, indicating the potential performance for this compound analysis.

TechniqueElectrodeAnalyteDetection Limit
Square-Wave VoltammetryGlassy Carbon ElectrodeSulfanilamide0.92 µmol/L mdpi.com
Differential Pulse VoltammetryScreen-Printed Carbon ElectrodeSulfamethoxazole88.7 µg L−1nist.gov
Square-Wave VoltammetryGlassy Carbon ElectrodeSulfadiazine10.9 µmol L-1mdpi.com

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry is a simple, rapid, and widely available technique for the quantification of compounds that absorb light in the ultraviolet or visible region of the electromagnetic spectrum. acs.org The presence of the benzenesulfonamide chromophore in this compound makes it amenable to direct UV spectrophotometric analysis. nih.gov

The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

The UV spectrum of benzenesulfonamide derivatives typically shows two main absorption bands. nih.gov The choice of solvent is important as it can influence the position and intensity of the absorption bands.

CompoundAbsorption Maxima (λmax)
Benzenesulfonamide218 nm, 264 nm nih.gov
4-MethylbenzenesulfonamideApprox. 225 nm, 265 nm acs.org

Application in Environmental Monitoring Methodologies (focus on detection)

The potential presence of this compound in the environment, arising from its synthesis or use, necessitates the development of sensitive methods for its detection in environmental matrices such as water and soil. nih.gov The analytical techniques described above can be adapted for environmental monitoring.

Due to the typically low concentrations of emerging contaminants in the environment, a sample pre-concentration step is often required before analysis. Solid-phase extraction (SPE) is a widely used technique for this purpose. For the analysis of sulfonamides in water, SPE cartridges packed with a suitable sorbent can be used to extract and concentrate the analyte from a large volume of water. The analyte is then eluted with a small volume of an organic solvent, and the resulting solution is analyzed by HPLC-MS or GC-MS.

The high selectivity and sensitivity of these hyphenated techniques make them ideal for the trace analysis of this compound in complex environmental samples. The use of mass spectrometric detection provides a high degree of confidence in the identification and quantification of the analyte, even in the presence of interfering substances. The detection of related sulfonamides in river water and other environmental samples has been successfully demonstrated using these approaches. nist.gov

Environmental Fate and Transformation Mechanisms of N Cyclopropylbenzenesulfonamide

Photodegradation Pathways and Kinetics

No studies detailing the photodegradation of N-cyclopropylbenzenesulfonamide under environmental conditions were found. Consequently, there is no information on its quantum yield, half-life under various light conditions, or the identity of its phototransformation products. While benzenesulfonamides, as a class, can undergo photodegradation, the specific influence of the N-cyclopropyl substituent on these pathways remains uninvestigated.

Biodegradation Mechanisms by Microorganisms

There is no available research on the biodegradation of this compound by specific microbial consortia or isolated microorganisms. Studies on the aerobic or anaerobic degradation of this compound in soil, sediment, or water are absent from the public record. Therefore, key information, such as the rate of biodegradation, the enzymes involved, and the conditions favoring its breakdown by microorganisms, is unknown. While some microorganisms are known to degrade aromatic hydrocarbons and other sulfonamides, their efficacy on this compound has not been documented. epa.govcdc.govnih.gov

Hydrolytic Stability and Degradation Product Identification

Specific data from hydrolytic stability tests, such as those outlined in OECD guidelines, are not available for this compound. nih.gov As a result, its reactivity with water at different pH levels and temperatures has not been characterized. The half-life of the compound due to hydrolysis and the identity of any resulting degradation products are currently unknown. For many stable pharmaceuticals, the hydrolysis half-life can exceed one year, but this cannot be confirmed for this compound without specific experimental data. nih.gov

Metabolite Identification and Elucidation of Degradation Pathways (Environmental, not in vivo clinical)

Reflecting the lack of studies on its degradation, there is no information on the environmental metabolites of this compound. The elucidation of its environmental degradation pathways, which would integrate photodegradation, biodegradation, and hydrolysis, cannot be constructed without foundational data on its transformation products under various environmental conditions.

The environmental profile of this compound remains largely uncharacterized. The absence of research into its environmental fate and transformation mechanisms means that its potential for persistence, bioaccumulation, and long-range transport is unknown. Further research is required to address these knowledge gaps and to properly assess the environmental risks associated with this compound.

Future Research Directions and Emerging Paradigms for N Cyclopropylbenzenesulfonamide Research

Integration with Artificial Intelligence and Machine Learning for Molecular Discovery (Computational/Theoretical)

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of novel molecules. For N-cyclopropylbenzenesulfonamide, these computational approaches offer a powerful toolkit to predict its properties and guide the synthesis of new derivatives with enhanced functionalities.

Predictive modeling, a cornerstone of computational chemistry, can be harnessed to forecast the biological activity and physicochemical properties of this compound analogs. By training algorithms on existing data for sulfonamides, researchers can develop quantitative structure-activity relationship (QSAR) models. These models can identify key molecular descriptors of this compound that correlate with desired outcomes, such as heightened efficacy against a specific biological target or improved pharmacokinetic profiles. Generative AI models, including variational autoencoders (VAEs) and generative adversarial networks (GANs), can further accelerate this process by designing novel molecular structures with optimized properties from the ground up. researchgate.net

Table 1: Key AI/ML Applications in this compound Research

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Predictive Bioactivity Modeling Development of QSAR and other predictive models to forecast the biological activity of novel derivatives based on their chemical structure.Accelerated identification of potent and selective this compound-based drug candidates.
Generative Molecular Design Use of generative models (e.g., VAEs, GANs) to design new this compound analogs with desired properties.Exploration of a vast chemical space to discover molecules with novel functionalities and improved therapeutic profiles.
In Silico Target Identification Application of machine learning algorithms to analyze large biological datasets and predict the molecular targets of this compound.Rapid elucidation of the compound's mechanism of action and potential therapeutic applications.
ADMET Prediction Utilization of AI models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of derivatives.Early-stage filtering of candidates with unfavorable pharmacokinetic or toxicity profiles, improving the efficiency of the drug discovery pipeline.

Development of Advanced Spectroscopic Probes for Molecular Interactions

Understanding the intricate molecular interactions of this compound with its biological targets is paramount to unraveling its mechanism of action and for the rational design of improved derivatives. The development and application of advanced spectroscopic probes offer a window into these interactions at an unprecedented level of detail.

Fluorescence spectroscopy stands out as a powerful technique for studying drug-protein binding. By strategically labeling either this compound or its target protein with a fluorescent probe, researchers can monitor changes in fluorescence intensity, wavelength, and polarization upon binding. This can provide valuable information on binding affinity, stoichiometry, and conformational changes induced by the interaction. The design of novel sulfonamide-based fluorescent probes that exhibit a significant change in their photophysical properties upon binding to a specific target is a promising area of research. alfa-chemistry.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insights into the three-dimensional structure and dynamics of molecules in solution. Advanced NMR techniques, such as saturation transfer difference (STD) NMR and WaterLOGSY, can be employed to identify the specific parts of the this compound molecule that are in close contact with its receptor. Furthermore, multidimensional NMR experiments can be used to determine the solution structure of the this compound-protein complex, revealing the precise binding mode and key intermolecular interactions. jsynthchem.com

Surface-Enhanced Raman Spectroscopy (SERS) is an emerging technique that offers ultra-sensitive vibrational information about molecules adsorbed on metallic nanostructures. SERS could be developed as a label-free method to study the interaction of this compound with model biological membranes or target proteins immobilized on a SERS-active substrate. This could provide unique insights into the orientation and conformation of the molecule upon binding. researchtrends.net

Exploration of Novel Synthetic Methodologies for Complex Sulfonamide Derivatives

The synthesis of complex and diverse libraries of this compound derivatives is crucial for exploring its structure-activity relationships. Future research will undoubtedly focus on the development of more efficient, sustainable, and versatile synthetic methodologies.

A key area of development is the direct C-H functionalization of the benzene (B151609) ring of this compound. alfa-chemistry.com This strategy avoids the need for pre-functionalized starting materials and allows for the late-stage modification of the molecule, which is highly desirable in drug discovery. Transition-metal catalysis, particularly with palladium, rhodium, and iridium, has shown great promise for the regioselective introduction of various functional groups onto aromatic rings. alfa-chemistry.com Applying these methods to this compound would enable the rapid generation of a wide array of analogs with diverse substitution patterns.

The development of novel catalytic methods for N-alkylation is another important avenue. While methods for the N-arylation of sulfonamides are well-established, the efficient and selective introduction of alkyl groups, especially strained rings like cyclopropyl (B3062369), remains an area for improvement. Exploring new catalysts and reaction conditions for the N-cyclopropylation of benzenesulfonamide (B165840) precursors could lead to more efficient and scalable synthetic routes. acs.org

Furthermore, the exploration of multicomponent reactions involving this compound or its precursors could provide a powerful tool for the rapid construction of complex molecular architectures. Three-component reactions that combine an amine, an aldehyde, and a sulfur-containing component in a single step can offer a highly atom- and step-economical approach to novel sulfonamide derivatives.

Investigation of Unconventional Reactivity Profiles

The unique combination of a sulfonamide group and a strained cyclopropyl ring in this compound suggests the potential for unconventional reactivity that could be harnessed for novel synthetic transformations.

The cyclopropyl group is known to exhibit reactivity similar to a double bond in certain reactions. Investigating the ring-opening reactions of the cyclopropyl moiety in this compound under various conditions (e.g., acidic, radical, or transition-metal-catalyzed) could lead to the discovery of novel synthetic pathways. For instance, the controlled ring-opening could provide access to a range of linear alkyl-substituted benzenesulfonamides that would be difficult to synthesize by other means. researchgate.netrsc.org

The sulfonamide group can also participate in a variety of chemical transformations. Exploring the radical reactions of this compound could unveil new avenues for its functionalization. For example, the generation of a nitrogen-centered radical on the sulfonamide could trigger intramolecular cyclization reactions or intermolecular additions to unsaturated systems. The photocatalytic generation of sulfonyl radical intermediates from sulfonamides has emerged as a powerful tool for late-stage functionalization, a strategy that could be applied to this compound.

Design of Next-Generation Catalysts and Materials Utilizing Sulfonamide Motifs

The sulfonamide functional group possesses unique electronic and coordination properties that make it an attractive motif for the design of novel catalysts and functional materials. Future research could explore the incorporation of the this compound scaffold into these advanced systems.

In the realm of asymmetric catalysis , chiral sulfonamides have been successfully employed as ligands for a variety of metal-catalyzed transformations, as well as organocatalysts for hydrogen-bonding catalysis. researchtrends.netresearchgate.net The development of chiral derivatives of this compound could lead to a new class of ligands and organocatalysts with unique stereochemical properties, potentially enabling highly enantioselective reactions.

Furthermore, the development of sulfonamide-functionalized polymers offers a pathway to new materials with tailored properties. rsc.org By polymerizing monomers containing the this compound moiety, it may be possible to create polymers with specific thermal, mechanical, or conductive properties for a range of applications, from advanced coatings to polymer electrolytes.

Q & A

Q. What are the standard synthetic routes for N-cyclopropylbenzenesulfonamide, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution between benzenesulfonyl chloride derivatives and cyclopropylamine. Key steps include:

  • Reagent selection : Use anhydrous solvents (e.g., dichloromethane) and a base like triethylamine to neutralize HCl byproducts .
  • Temperature control : Reactions are conducted at 0–25°C to minimize side reactions (e.g., cyclopropane ring opening) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization yields high-purity products (>95%) .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR confirm cyclopropane protons (δ 0.5–1.5 ppm) and sulfonamide NH signals (δ 5.5–6.5 ppm). Aromatic protons appear as multiplet signals (δ 7.0–8.0 ppm) .
  • HRMS : Accurate mass analysis (e.g., m/z 253.0842 [M+H]+^+) validates molecular formula .

Advanced Research Questions

Q. How do steric effects of the cyclopropyl group influence reactivity in sulfonamide derivatives?

The cyclopropyl group introduces steric hindrance, affecting:

  • Reaction kinetics : Slower nucleophilic substitution due to restricted access to the sulfonamide nitrogen .
  • Biological activity : Enhanced enzyme inhibition (e.g., carbonic anhydrase) via hydrophobic interactions with active sites .
  • Validation : Compare reaction rates of cyclopropyl vs. linear alkyl analogs using kinetic studies (e.g., UV-Vis monitoring) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in IC50_{50} values or enzyme selectivity may arise from:

  • Purity issues : Validate compound purity via HPLC (>98%) and control for residual solvents .
  • Assay variability : Standardize enzymatic assays (e.g., fixed pH, temperature) across studies .
  • Structural analogs : Test derivatives with modified substituents (e.g., halogenated benzene rings) to isolate structure-activity relationships .

Q. Can computational methods predict the binding affinity of this compound to carbonic anhydrase?

Quantum-chemical calculations (e.g., DFT, molecular docking) model interactions:

  • Docking simulations : Identify hydrogen bonds between sulfonamide (-SO2_2NH2_2) and zinc ions in the enzyme’s active site .
  • Energy profiles : Calculate binding energies (ΔG) to rank derivatives for synthesis prioritization .

Methodological Guidance

Q. How to design experiments for optimizing sulfonamide derivatization?

  • DoE (Design of Experiments) : Vary substituents (e.g., electron-withdrawing groups on benzene) and reaction parameters (e.g., solvent polarity) to maximize yield .
  • Analytical workflow : Combine LC-MS for real-time reaction monitoring and X-ray crystallography to resolve binding modes .

Q. What are best practices for validating synthetic intermediates?

  • In situ FTIR : Track functional group transformations (e.g., sulfonyl chloride → sulfonamide) .
  • Stability testing : Assess cyclopropane ring integrity under acidic/basic conditions via 1H^1\text{H} NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.